SLV-2436

Kinase inhibition MNK1/2 Biochemical assay

SLV-2436 is a well-characterized, ATP-competitive MNK1/2 inhibitor with IC₅₀ values of 10.8 nM (MNK1) and 5.4 nM (MNK2). It offers an intermediate potency profile between early tool compounds (e.g., CGP57380, IC₅₀ 2.2 µM) and clinical candidates (e.g., Tomivosertib). Its KINOMEscan selectivity profile against 450 kinases minimizes off-target confounding, and documented oral bioavailability with no hepatotoxicity supports long-term in vivo metastasis studies. Ideal for preclinical KIT-mutant melanoma research and translational mRNA control studies.

Molecular Formula C19H15ClN4O
Molecular Weight 350.8 g/mol
Cat. No. B2999726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLV-2436
Molecular FormulaC19H15ClN4O
Molecular Weight350.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C3=CC4=C(C=C3)C(=NN4)N
InChIInChI=1S/C19H15ClN4O/c20-15-3-1-2-12(8-15)10-24-11-14(5-7-18(24)25)13-4-6-16-17(9-13)22-23-19(16)21/h1-9,11H,10H2,(H3,21,22,23)
InChIKeyYQVUADHJKWJHAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





SLV-2436: A Validated MNK1/2 Inhibitor for KIT-Mutant Melanoma Research and Kinase Selectivity Profiling


SLV-2436 (also known as SEL201-88, SEL-201) is a small-molecule, ATP-competitive inhibitor of MAP kinase-interacting serine/threonine-protein kinases 1 and 2 (MNK1/2) [1]. It is a member of the amino-1H-indazol-1,2-dihydropyridin-2-one class and was rationally designed to improve upon the biophysical properties of earlier MNK1/2 inhibitors [1]. In biochemical assays, it potently inhibits MNK1 and MNK2 with IC50 values of 10.8 nM and 5.4 nM, respectively [1]. The compound has demonstrated oral bioavailability and in vivo efficacy in preclinical models of KIT-mutant melanoma, with a well-characterized selectivity profile across a broad panel of 450 kinases [1].

Why SLV-2436 Cannot Be Interchanged with Other MNK Inhibitors Without Quantitative Justification


The MNK1/2 inhibitor class encompasses compounds with diverse selectivity profiles, potency ranges, and off-target liabilities. For instance, the early tool compound CGP57380 inhibits MNK1 with an IC50 of 2.2 µM, making it >200-fold less potent than SLV-2436 [1]. Conversely, clinical-stage Tomivosertib (eFT508) is more potent (IC50 1-2 nM) but may exhibit a different kinome selectivity fingerprint that influences its application in specific disease models . Furthermore, unlike dasatinib, a C-KIT inhibitor that can cause hepatotoxicity in certain contexts, SLV-2436 has been shown not to elevate liver enzymes in repeat-dose rodent studies [1]. Such differences in potency, selectivity, safety, and experimental validation render generic substitution without comparative data a risk to experimental reproducibility and procurement decision-making.

SLV-2436: Quantitative Comparative Evidence for Scientific Selection


Biochemical Potency: SLV-2436 vs. CGP57380 and Tomivosertib

SLV-2436 demonstrates nanomolar potency against both MNK1 and MNK2 isoforms, positioning it as a potent tool compound. In a head-to-head comparison of available data, SLV-2436 (IC50 10.8/5.4 nM) is substantially more potent than the early-generation inhibitor CGP57380 (IC50 2.2 µM) [1]. It is less potent than the clinical-stage inhibitor Tomivosertib (eFT508; IC50 1-2 nM) . This intermediate potency profile may be advantageous for studies where moderate target engagement is desired.

Kinase inhibition MNK1/2 Biochemical assay

Kinome-Wide Selectivity: SLV-2436 KINOMEscan Profile

In a broad kinome selectivity assay (KINOMEscan) performed at 1 µM against 450 distinct kinases, SLV-2436 exhibited a binding profile that was significantly concentrated in the CAMK family of kinases, which includes MNK1 and MNK2 [1]. This contrasts with early MNK inhibitors that may exhibit broader off-target activity . While direct comparative KINOMEscan data for Tomivosertib are not available in the same publication, SLV-2436's selectivity profile is documented and supports its use as a relatively selective MNK1/2 inhibitor.

Kinase selectivity Off-target profiling KINOMEscan

In Vivo Oral Bioavailability and Pharmacokinetics in Mice

SLV-2436 is orally bioavailable in mice, with a maximum plasma concentration (Cmax) of 1,078 ng/mL reached 0.25 hours after oral administration (5 mg/kg) [1]. The compound has a relatively short plasma half-life of approximately 1.44 hours [1]. In a 37-day repeat-dose study at 100 mg/kg/day (50 mg/kg twice daily), SLV-2436 was well tolerated, with no abnormalities in body weight or clinical signs of toxicity, and importantly, no evidence of hepatotoxicity as measured by serum liver enzymes [1]. This contrasts with the known hepatotoxicity of dasatinib in certain models [1].

Pharmacokinetics Oral bioavailability In vivo pharmacology

Functional Efficacy: Suppression of eIF4E Phosphorylation and Metastasis in KIT-Mutant Melanoma

In KIT-mutant melanoma cell lines, SLV-2436 potently suppresses phosphorylation of the MNK1/2 substrate eIF4E, a key readout of target engagement [1]. Functionally, it reduces colony formation and cell migration in vitro [1]. In an experimental metastasis model, SLV-2436 treatment (75 mg/kg/day, 5 days/week for 35 days) significantly decreased both the number and size of lung metastases in mice injected with KIT-mutant melanoma cells [1]. While other MNK inhibitors may also reduce eIF4E phosphorylation, this specific in vivo metastasis data are directly tied to SLV-2436.

Functional biomarker eIF4E phosphorylation Metastasis

Optimal Research and Procurement Scenarios for SLV-2436


Investigating MNK1/2-Dependent Signaling in KIT-Mutant Melanoma

Researchers studying acral or mucosal melanoma, where C-KIT mutations drive tumorigenesis, can use SLV-2436 to probe MNK1/2-dependent translation of oncogenic mRNAs (e.g., SNAI1, CCNE1). The compound's validated suppression of eIF4E phosphorylation and reduction of metastasis in vivo [1] make it a preferred tool over less potent or less characterized MNK inhibitors.

Kinase Selectivity Profiling and Off-Target Risk Assessment

For studies requiring a relatively selective MNK1/2 inhibitor with documented kinome-wide binding data, SLV-2436 is an appropriate choice. Its KINOMEscan profile at 1 µM against 450 kinases [1] provides a baseline for understanding potential off-target effects in cellular assays, supporting more accurate phenotype-to-target mapping compared to compounds with unknown selectivity.

Chronic In Vivo Studies Requiring Oral Dosing and Tolerability

SLV-2436 is suitable for long-term in vivo experiments (e.g., 5-week metastasis studies) due to its oral bioavailability, predictable pharmacokinetics, and lack of overt toxicity or hepatotoxicity at efficacious doses [1]. This reduces confounding variables and simplifies dosing regimens compared to injectable-only MNK inhibitors.

Comparator Studies with Clinical-Stage MNK Inhibitors

As a potent research-grade inhibitor with an intermediate potency profile between early tool compounds (e.g., CGP57380) and clinical candidates (e.g., Tomivosertib), SLV-2436 serves as an ideal comparator to benchmark the effects of differential target engagement and selectivity in preclinical models. Its well-characterized pharmacology allows for meaningful interpretation of results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for SLV-2436

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.